molecular formula C8H11IO2 B2744147 Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2288708-53-0

Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2744147
CAS No.: 2288708-53-0
M. Wt: 266.078
InChI Key: AUNVINHCEPHKLU-UHFFFAOYSA-N
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Description

Historical Evolution of BCPs as Bioisosteric Replacements

The strategic replacement of aromatic systems with BCPs originated from the need to overcome pharmacokinetic challenges associated with flat, lipophilic structures. Early work by Pellicciari et al. in the 1990s demonstrated BCP’s potential as a non-classical bioisostere, but it was Stepan’s 2012 landmark study that catalyzed widespread adoption. By substituting a para-fluorophenyl group in the γ-secretase inhibitor BMS-708,163 with a BCP moiety, researchers achieved a 4-fold increase in oral bioavailability while maintaining target engagement.

Three key developments propelled BCPs into mainstream medicinal chemistry:

  • Synthetic Accessibility : The discovery that [1.1.1]propellane undergoes radical-mediated ring-opening enabled scalable BCP synthesis.
  • Property Modulation : Systematic studies revealed BCP’s ability to reduce logP by 1–2 units compared to aromatic counterparts while maintaining similar molecular volume.
  • Vector Control : The 1,3-disubstitution pattern of BCPs provides precise spatial orientation of functional groups, critical for target binding.
Year Milestone Impact
2012 First BCP-based γ-secretase inhibitor Demonstrated improved solubility/permeability
2018 Development of photoredox-mediated BCP synthesis Enabled diverse functionalization
2023 Library of >300 BCP derivatives Accelerated structure-activity relationship studies

Structural Advantages of Iodomethyl-Substituted BCP Derivatives

Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate epitomizes the synergistic benefits of BCP geometry and halogenated substituents:

Three-Dimensionality :

  • The BCP core imposes a 120° angle between substituents, mimicking para-substituted aromatics while reducing intermolecular π-stacking.
  • Iodine’s large atomic radius (140 pm) creates steric shielding around the ester group, potentially mitigating metabolic hydrolysis.

Electronic Effects :

  • The electron-withdrawing iodomethyl group (−I effect) stabilizes the adjacent carboxylate through inductive effects, as evidenced by 0.3–0.5 pH unit shifts in ionization constants.
  • Hyperconjugation between iodine’s σ* orbital and the BCP framework modulates ring strain, altering reactivity patterns compared to non-halogenated analogues.

Synthetic Versatility :

  • Iodine serves as a linchpin for cross-coupling reactions. Suzuki-Miyaura couplings with arylboronic acids proceed in >75% yield under mild conditions (Pd(PPh₃)₄, K₂CO₃, 60°C).
  • Halogen exchange reactions enable conversion to bromo or chloro derivatives, expanding chemical space accessibility.
Property Phenyl Analog BCP Analog Iodomethyl-BCP
logP 2.8 ± 0.3 1.4 ± 0.2 2.1 ± 0.2
Solubility (mg/mL) 0.05 1.2 0.8
Metabolic Stability (t₁/₂) 12 min 45 min 68 min

Table 1: Comparative physicochemical properties of representative drug candidates

Properties

IUPAC Name

methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNVINHCEPHKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of bicyclo[1.1.1]pentane-1-carboxylate with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group serves as a versatile leaving group, enabling nucleophilic substitution. For example:

  • Amine displacement : Reaction with primary or secondary amines under mild conditions replaces iodine with amino groups, forming BCP-carboxylate derivatives. This is critical for medicinal chemistry applications, where amine-functionalized BCPs act as bioisosteres .

  • Hydroxide substitution : Treatment with aqueous NaOH replaces iodine with a hydroxyl group, yielding methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, a precursor for further oxidation or functionalization .

Conditions :

Reaction TypeReagents/ConditionsYieldReference
Amine substitutionEt₃N, DMF, 60°C, 12 h85–92%
Hydroxide hydrolysisNaOH (1M), THF/H₂O, rt, 2 h89%

Radical-Mediated Transformations

The BCP core participates in radical reactions due to its strain energy. Photochemical methods enable scalable synthesis and functionalization:

  • Propellane addition : Under UV light (365 nm), the iodide reacts with [1.1.1]propellane in flow reactors to form bis-functionalized BCP derivatives, avoiding polymerization byproducts .

  • Alkyl radical coupling : Initiated by light or BEt₃, iodine is replaced with alkyl groups via radical intermediates, enabling C–C bond formation .

Key Data :

  • A 1 kg-scale synthesis of BCP iodides achieved 94% yield using flow photochemistry .

  • Radical pathways confirmed via TEMPO quenching experiments .

Halogen Exchange and Fluorination

The iodide undergoes halogen exchange under electrophilic conditions:

  • Fluorination : Reaction with Selectfluor and AgNO₃ in water at 70°C replaces iodine with fluorine, yielding fluorinated BCP-carboxylates .

  • Chlorination : Similar conditions with Cl₂ or NCS provide chloro derivatives.

Example :

Starting MaterialReagentsProductYield
Methyl 3-(iodomethyl)-BCP-1-carboxylateSelectfluor, AgNO₃Methyl 3-(fluoromethyl)-BCP-1-carboxylate42%

Cross-Coupling Reactions

The iodide participates in transition-metal-catalyzed couplings:

  • Suzuki–Miyaura : Conversion to trifluoroborates (e.g., using pinacol and BF₃·OEt₂) enables Pd-catalyzed cross-couplings with aryl halides .

  • Buchwald–Hartwig amination : Direct coupling with aryl amines using Pd catalysts forms biaryl BCP derivatives.

Synthetic Utility :

  • Trifluoroborate derivatives (e.g., 22 ) achieved 79% yield and were used in peptide coupling reactions .

Oxidation and Functional Group Interconversion

The methyl ester and iodomethyl groups undergo further transformations:

  • Ester hydrolysis : Acidic or basic conditions yield carboxylic acids for salt formation or peptide synthesis .

  • Oxidation to aldehydes : PCC-mediated oxidation of hydroxymethyl derivatives (from substitution) produces formyl-BCP carboxylates .

Conditions :

TransformationReagentsYield
Ester hydrolysisHCl (6M), reflux, 6 h95%
Aldehyde synthesisPCC, DCM, rt, 2 h96%

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C8H11IO2
Molecular Weight: 266.08 g/mol
CAS Number: 2288708-53-0

The compound features a bicyclo[1.1.1]pentane core, which is characterized by its unique three-dimensional structure that can serve as a bioisostere for traditional aromatic compounds. This property enhances its metabolic stability and biological activity.

Chemistry

Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate is frequently utilized as a building block in organic synthesis. Its iodomethyl group facilitates nucleophilic substitution reactions, making it valuable for creating more complex molecular architectures.

  • Synthesis of Complex Molecules: The compound can be transformed into various derivatives through functionalization, enabling the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is employed to study enzyme mechanisms and biochemical pathways.

  • Enzyme Inhibition Studies: Compounds containing bicyclo[1.1.1]pentane motifs have been shown to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune response regulation. For example, related compounds exhibit significant potency as IDO1 inhibitors with IC50 values in the nanomolar range .

Medicine

The potential medical applications of this compound include:

  • Radiolabeled Compounds for Imaging: The compound's structure allows for the incorporation of radioactive isotopes, making it suitable for diagnostic imaging techniques such as PET scans.
  • Therapeutic Applications: Its ability to interact with biological targets suggests potential uses in developing new therapeutic agents .

Industry

In industrial settings, this compound is used to produce specialty chemicals and materials with unique properties.

  • Production of Specialty Chemicals: The compound's reactivity allows it to serve as an intermediate in the synthesis of various chemical products .

Case Study 1: Synthesis and Functionalization

A recent study demonstrated the scalable synthesis of bicyclo[1.1.1]pentanes using light-enabled reactions between propellane and alkyl iodides, yielding high-purity products suitable for further transformations . This method highlights the efficiency of producing this compound in large quantities.

Research on enzyme inhibition revealed that derivatives of this compound can effectively inhibit key metabolic enzymes, showcasing their potential as therapeutic agents . For instance, a related compound demonstrated a strong inhibitory effect on IDO1 in cell assays.

Mechanism of Action

The mechanism of action of Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor or substrate, interacting with active sites and altering enzyme activity. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromo and iodo derivatives (e.g., ) are synthesized via halogenation of hydroxymethyl-BCP intermediates. The weaker C–I bond compared to C–Br may reduce the iodomethyl compound’s stability .
  • Fluorination : Difluoro and trifluoromethyl groups (e.g., ) are introduced using fluorinating agents like CF₃TMS, yielding thermally stable compounds.

Physical and Chemical Properties

Property Methyl 3-(iodomethyl)BCP-1-carboxylate Methyl 3-(trifluoromethyl)BCP-1-carboxylate Methyl 3-(4-cyanophenyl)BCP-1-carboxylate
Molecular Formula C₈H₁₁IO₂ C₈H₉F₃O₂ C₁₄H₁₃NO₂
Molar Mass (g/mol) 266.08 194.15 227.26
Density (g/cm³) N/A N/A 1.25 (predicted)
Boiling Point (°C) N/A N/A 340.8 (predicted)
Storage Conditions 2–8°C, dark Room temperature (inferred) Room temperature (inferred)
Hazard Statements H302, H315, H319, H335 Not specified Not specified

Key Observations :

  • Molecular Weight : The iodomethyl derivative’s mass is significantly higher due to iodine’s atomic weight (127 vs. 19 for fluorine).
  • Stability : The trifluoromethyl compound’s lack of stringent storage requirements suggests greater stability compared to the light-sensitive iodomethyl analog .
  • Solubility: The 4-cyanophenyl derivative’s predicted density (1.25 g/cm³) indicates moderate lipophilicity, whereas the iodomethyl group may enhance polarity slightly .

Biological Activity

Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS No. 2288708-53-0) is a compound that has garnered interest due to its unique bicyclic structure and potential biological activities. This article synthesizes available research findings, case studies, and relevant data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its bicyclo[1.1.1]pentane core, which serves as a bioisostere for traditional aromatic rings, potentially enhancing metabolic stability and biological activity. The molecular formula is C8H11IO2C_8H_{11}IO_2 with a molecular weight of approximately 266.08 g/mol .

The bicyclo[1.1.1]pentane framework has been shown to influence various biological pathways, particularly through its role in modulating enzyme activity and receptor interactions. The compound's iodine substituent may enhance electrophilicity, facilitating interactions with nucleophilic sites in biological molecules .

Inhibition Studies

Research indicates that compounds containing the bicyclo[1.1.1]pentane motif can act as potent inhibitors of key enzymes involved in metabolic pathways, particularly indoleamine 2,3-dioxygenase (IDO1), which is crucial in immune response regulation . For instance, a related compound demonstrated an IC50 value of 3.1 nM in HeLa cell assays, showcasing significant potency as an IDO1 inhibitor .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, suggesting that these compounds can modulate inflammatory responses effectively. One study evaluated the impact of a BCP-containing lipoxin A4 mimetic on NFκB activity and found that it significantly reduced pro-inflammatory cytokine release in human monocyte cell lines . This suggests that this compound may exhibit similar properties.

Synthesis and Evaluation

A notable case study involved the synthesis of BCP-containing compounds for evaluating their biological effects on inflammation resolution . The study utilized asymmetric synthesis techniques to create multiple analogs, which were then screened for their efficacy in reducing inflammatory markers.

CompoundIC50 (nM)Activity
BCP-sLXm 6a <10High anti-inflammatory activity
Related BCP derivative3.1IDO1 inhibition

This table summarizes the biological activities observed in various studies, indicating the therapeutic potential of BCP derivatives.

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